N-(5-Bromo-2-fluorobenzyl)ethanamine
Description
Contextualization within Organic and Medicinal Chemistry
Benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. chemicalbook.com This structural motif is a cornerstone in both organic and medicinal chemistry. In organic synthesis, benzylamines serve as versatile intermediates and precursors for a wide range of more complex molecules, including heterocyclic compounds and ligands for metal catalysts. The benzyl group can act as a protecting group for amines, which can be later removed through a process called hydrogenolysis. wikipedia.org
In medicinal chemistry, the benzylamine (B48309) scaffold is a key component in numerous active pharmaceutical ingredients (APIs). basf.com Derivatives of benzylamine have been found to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. They are integral to the synthesis of various drugs, such as antihypertensive agents, antidepressants, and enzyme inhibitors. wikipedia.org The parent compound, benzylamine, is known to act as a monoamine oxidase inhibitor (MAOI), a mechanism used in certain antidepressant medications. wikipedia.org
Significance of Halogenation (Bromine and Fluorine) in Benzylamine Scaffolds
Halogenation—the introduction of halogen atoms like fluorine (F) and bromine (Br) into a molecule—is a critical strategy in drug discovery and lead optimization. rsc.org Incorporating these atoms into a scaffold, such as a benzylamine, can profoundly alter the molecule's physical, chemical, and biological properties. mdpi.com
Fluorine is the most electronegative element and has a small van der Waals radius. Its introduction into a drug candidate can have several beneficial effects:
Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body. nih.gov
Binding Affinity: Due to its high electronegativity, fluorine can alter the acidity (pKa) of nearby functional groups, leading to stronger interactions with biological targets. nih.gov
Conformational Control: The presence of fluorine can anchor the conformation of a molecule, improving its potency and selectivity for a specific receptor. nih.gov
Bromine , a larger and less electronegative halogen, also offers unique advantages:
Halogen Bonding: Bromine is an effective halogen bond donor. nih.govnamiki-s.co.jp This is a highly directional, non-covalent interaction between the positively charged region on the outer side of the bromine atom (the σ-hole) and a Lewis base (e.g., an oxygen or nitrogen atom) in a biological receptor. acs.org These bonds can significantly enhance ligand-receptor binding affinity and specificity. nih.gov
Essential Biological Roles: Recent research has shown that bromine is an essential trace element required for the assembly of collagen IV scaffolds, which are crucial for tissue architecture, highlighting its fundamental role in biology. nih.gov
Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to permeate biological membranes. mdpi.com
The dual presence of both bromine and fluorine in the N-(5-Bromo-2-fluorobenzyl)ethanamine structure suggests a deliberate design to combine these strategic advantages for use in chemical synthesis and drug discovery.
Overview of this compound's Research Relevance
This compound is primarily recognized as a research chemical and a building block for organic synthesis. While extensive, direct research on the final compound is not widely published, its structural components and precursors are featured in synthetic chemistry and medicinal chemistry research, indicating its potential utility.
The compound is a derivative of 5-bromo-2-fluorobenzaldehyde (B134332). This specific aldehyde is a known precursor in the synthesis of inhibitors for BRSK2 (BR serine/threonine kinase 2), a kinase implicated in the regulation of cellular stress responses and associated with diseases like cancer. openlabnotebooks.org Researchers have used 5-bromo-2-fluorobenzaldehyde to construct complex heterocyclic systems, such as aminoquinazolines, that serve as the core for these kinase inhibitors. openlabnotebooks.org Given that this compound can be synthesized from this aldehyde, it stands as a valuable intermediate for creating libraries of similar, potentially bioactive molecules for screening purposes.
Furthermore, research into other molecules containing the bromo-fluoro-phenyl motif has shown applications in diverse therapeutic areas. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated as novel anticancer agents. mdpi.com The strategic placement of halogen atoms is often key to the observed biological activity. Therefore, this compound is a relevant compound for researchers aiming to develop novel chemical entities for pharmacological evaluation.
Below are the key chemical properties for this compound and a related precursor.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁BrFN |
| Molecular Weight | 232.09 g/mol |
| CAS Number | 1235439-66-3 (hydrochloride salt) |
| Physical Form | Solid |
| InChI Key | UBUGKRWECJFDHP-UHFFFAOYSA-N |
Table 2: Chemical Properties of a Key Precursor
| Property | Value |
|---|---|
| Compound Name | 5-Bromo-2-fluorobenzylamine |
| Molecular Formula | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol |
| CAS Number | 202865-69-8 (hydrochloride salt) |
| Melting Point | 221-226 °C |
Structure
3D Structure
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUGKRWECJFDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592501 | |
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016718-58-3 | |
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 5 Bromo 2 Fluorobenzyl Ethanamine
Precursor Synthesis Strategies
The efficient synthesis of N-(5-Bromo-2-fluorobenzyl)ethanamine relies heavily on the availability of key precursors. This section details the synthesis of crucial halogenated intermediates, including benzyl (B1604629) halides, benzaldehydes, and nitrobenzenes.
Synthesis of Halogenated Benzyl Intermediates
The direct precursors for many amination strategies are the corresponding 5-bromo-2-fluorobenzyl halides. These reactive intermediates can be synthesized from various starting materials.
One common approach involves the bromination of the benzylic position of a suitable toluene (B28343) derivative. For instance, the light-initiated bromination of 2-fluoro-4-bromotoluene can produce 2-fluoro-4-bromo benzyl bromide. This reaction is typically carried out under UV illumination to facilitate the generation of bromine radicals, which then react at the methyl group google.com.
Alternatively, these benzyl halides can be prepared from the corresponding benzyl alcohols through substitution reactions.
Synthesis of Halogenated Benzaldehyde Precursors
5-Bromo-2-fluorobenzaldehyde (B134332) is a pivotal precursor, serving as the electrophile in reductive amination reactions. Several methods for its synthesis have been reported, starting from different materials. nbinno.com
One prominent method is the direct bromination of 2-fluorobenzaldehyde (B47322). This electrophilic aromatic substitution can be achieved using various brominating agents in the presence of a catalyst. For example, reacting 2-fluorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of a Lewis acid like aluminum trichloride (B1173362) in a solvent such as concentrated sulfuric acid can yield the desired product. google.com Another approach utilizes potassium bromate (B103136) in aqueous sulfuric acid. chemicalbook.com
A different strategy begins with 1-bromo-4-fluorobenzene. Through a directed ortho-metalation using n-butyllithium (n-BuLi) followed by formylation with a suitable formylating agent like methyl formate (B1220265), 5-bromo-2-fluorobenzaldehyde can be obtained.
The table below summarizes various reported methods for the synthesis of 5-bromo-2-fluorobenzaldehyde.
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Fluorobenzaldehyde | N-bromosuccinimide, AlCl₃, conc. H₂SO₄, 60°C | 80 | google.com |
| 2-Fluorobenzaldehyde | KBrO₃, 65% H₂SO₄, 90°C | 88 | chemicalbook.com |
| 1-Bromo-4-fluorobenzene | n-BuLi, N,N-diisopropylamine, THF, -78°C; then methyl formate | 54 | |
| 2-Fluorobenzaldehyde | Bromine, Zinc bromide, Dichloroethane, 50-90°C | 75 | google.com |
| 5-Bromo-2-fluorobenzyl alcohol | Manganese(IV) oxide, Dichloromethane, RT, 48h | Not specified | |
| 5-Bromo-2-fluorobenzoic acid | 1. Methyl iodide; 2. DIBAL-H; 3. PDC | Not specified | guidechem.com |
This interactive table allows for the comparison of different synthetic routes to 5-bromo-2-fluorobenzaldehyde.
Synthesis of Halogenated Nitrobenzene (B124822) Intermediates
Halogenated nitrobenzene derivatives can also serve as precursors, which can be subsequently reduced to the corresponding anilines or further modified. The key intermediate in this class is 5-bromo-2-fluoronitrobenzene.
The synthesis of 5-bromo-2-fluoronitrobenzene is typically achieved through the nitration of 1-bromo-4-fluorobenzene. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. lookchem.com The directing effects of the bromo and fluoro substituents guide the nitration to the desired position. The reaction conditions, such as temperature, must be carefully controlled to minimize the formation of dinitro byproducts. lookchem.com
Alternatively, 2-fluoronitrobenzene can be brominated using a brominating agent like N-bromosuccinimide in acetic acid to furnish 4-bromo-1-fluoro-2-nitrobenzene (B1272216) (an isomer of the target precursor).
Reductive Amination Approaches to Ethanamine Moiety Formation
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 5-bromo-2-fluorobenzaldehyde with ethanamine. This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.govgoogle.com A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice due to its selectivity and mildness. nih.gov The process generally involves mixing the aldehyde and amine, allowing sufficient time for imine formation, followed by the addition of the reducing agent. nih.gov
A general procedure involves dissolving 5-bromo-2-fluorobenzaldehyde and an excess of ethylamine (B1201723) in ethanol and stirring at room temperature to form the imine. Subsequently, sodium borohydride is added portion-wise to reduce the imine to this compound. The product can then be isolated and purified using standard techniques like extraction and chromatography.
Alternative Amination Routes and Coupling Reactions
Beyond reductive amination, alternative strategies can be employed to form the crucial C-N bond. One such method is the nucleophilic substitution of a 5-bromo-2-fluorobenzyl halide with ethylamine. In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic benzylic carbon of the halide, displacing the halide ion. researchgate.net To favor the formation of the secondary amine and minimize over-alkylation to the tertiary amine and quaternary ammonium (B1175870) salt, it is often necessary to use a large excess of the amine. researchgate.net
Another powerful alternative is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the formation of C-N bonds between aryl halides (or pseudohalides) and amines. While typically used for aryl C-N bond formation, related methodologies can be adapted for benzylic systems. For instance, 5-bromo-2-fluorobenzyl bromide could potentially be coupled with ethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like Xantphos or dppp), and a base (such as sodium tert-butoxide). researchgate.netmdpi.com This approach can offer high yields and good functional group tolerance. researchgate.net
Stereoselective Synthesis and Chiral Resolution Techniques
As this compound is a chiral compound, the preparation of single enantiomers is of significant interest. This can be achieved through either asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis: An enantioselective approach could involve the asymmetric reduction of the imine formed from 5-bromo-2-fluorobenzaldehyde and ethylamine. This can be accomplished using chiral reducing agents or, more recently, through biocatalysis. Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines to amines with high enantioselectivity. acs.org The use of an appropriate IRED could potentially afford either the (R) or (S) enantiomer of this compound in high enantiomeric excess.
Chiral Resolution: A classical approach to obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid derivatives). The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be liberated by treatment with a base.
A more advanced method is enzymatic kinetic resolution. In this technique, an enzyme, such as a lipase (B570770), selectively acylates one enantiomer of the racemic amine at a faster rate than the other. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. For instance, Candida antarctica lipase B (CALB) is a commonly used enzyme for such resolutions. Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired acylated enantiomer. This can be achieved by combining the enzymatic resolution with a suitable racemization catalyst, such as a palladium or iridium complex.
Green Chemistry Approaches in Synthesis
The synthesis of this compound, a compound of interest in medicinal chemistry and materials science, has traditionally relied on conventional synthetic routes. However, increasing environmental awareness and the drive for sustainable chemical manufacturing have spurred research into greener synthetic alternatives. These approaches focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. The primary green synthetic strategy applicable to this compound is the reductive amination of 5-bromo-2-fluorobenzaldehyde with ethylamine, for which several eco-friendly modifications have been explored.
Reductive amination is a cornerstone of amine synthesis and is inherently more atom-economical than methods like synthesis via halide alkylation. wikipedia.org Green chemistry principles can be further integrated by focusing on the choice of reducing agent, catalyst, and solvent.
One of the most significant green advancements in reductive amination is the use of molecular hydrogen (H₂) as the reducing agent, which produces only water as a byproduct. rsc.orgresearchgate.netrsc.orgacs.org This method is highly efficient and cost-effective for large-scale production. rsc.orgresearchgate.netrsc.org The reaction is typically mediated by a heterogeneous or homogeneous catalyst. rsc.orgresearchgate.net Nickel-based catalysts were among the first to be used for reductive aminations with molecular hydrogen. rsc.orgacs.org More recent developments have focused on precious metal catalysts like palladium and platinum, which offer higher selectivity under milder conditions. wikipedia.org For instance, palladium nanoparticles immobilized on gum acacia have been used for the direct reductive amination of aldehydes with nitroarenes, employing molecular hydrogen as the reductant under mild conditions. sci-hub.se
The selection of solvents is another critical aspect of green synthesis. Efforts have been made to replace hazardous chlorinated solvents with more environmentally benign alternatives. rsc.org Ethanol, a bio-based and greener solvent, has been successfully used in reductive aminations with sodium borohydride. gctlc.org Even more attractive is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.net Furthermore, solvent-free reaction conditions represent a highly green option, eliminating solvent waste entirely. tandfonline.comias.ac.in For example, a one-pot, solvent-free reductive amination of various aldehydes and amines has been developed using thiamine (B1217682) hydrochloride as a recyclable, metal-free catalyst. tandfonline.com Another approach involves using glycerol (B35011) as a biodegradable and recyclable solvent for the reductive amination of aldehydes with sodium borohydride. ias.ac.in
Biocatalysis offers a powerful and highly selective green alternative for amine synthesis. nih.govnih.govresearchgate.netrsc.orgacsgcipr.orgrsc.org Enzymes such as amine dehydrogenases (AmDHs) and imine reductases (IREDs) can catalyze reductive amination under mild, aqueous conditions with high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals. nih.govnih.govresearchgate.netrsc.orgacsgcipr.orgrsc.org These enzymatic methods often utilize a co-factor recycling system, making the process more efficient and atom-economical. nih.govrsc.org For instance, a dual-enzyme system comprising an amine dehydrogenase and a formate dehydrogenase can be used, where ammonium formate serves as both the nitrogen source and the hydrogen donor, with inorganic carbonate as the only byproduct. nih.govrsc.org
Electrocatalytic reductive amination is an emerging green technique that uses electricity to drive the reaction, with water often serving as the source of hydrogen. rsc.org This method avoids the need for chemical reducing agents and can be performed under benign conditions. rsc.org
The table below summarizes and compares various green chemistry approaches applicable to the reductive amination step in the synthesis of this compound.
Table 1: Comparison of Green Reductive Amination Methodologies
| Methodology | Reducing Agent/System | Catalyst | Solvent | Key Green Advantages |
| Catalytic Hydrogenation | Molecular Hydrogen (H₂) | Heterogeneous (e.g., Ni, Pd/C) or Homogeneous (e.g., Rh, Ir complexes) | Various, including green solvents like ethanol or methanol | High atom economy (water is the only byproduct), cost-effective for large scale, catalyst can often be recycled. rsc.orgresearchgate.netrsc.orgacs.org |
| Solvent-Free Catalysis | Sodium Borohydride (NaBH₄) | Thiamine Hydrochloride (Vitamin B1) | None | Eliminates solvent waste, uses a biodegradable and metal-free catalyst, rapid reaction times. tandfonline.com |
| Green Solvent Application | Sodium Borohydride (NaBH₄) | None (catalyst-free) | Glycerol | Utilizes a biodegradable and recyclable solvent, mild reaction conditions, high yields. ias.ac.in |
| Biocatalysis | Formate (in situ H₂ source) | Amine Dehydrogenase (AmDH) / Formate Dehydrogenase (FDH) | Water (Aqueous Buffer) | Highly selective (enantioselective), operates under mild conditions (ambient temperature and pressure), uses renewable enzymes, minimal waste. nih.govrsc.org |
| Electrocatalysis | Water (via electrolysis) | Metal Cathode (e.g., Copper) | Water/Aqueous Electrolyte | Avoids chemical reducing agents, uses electricity as a clean reagent, operates under benign conditions. rsc.org |
Exploration of Chemical Reactivity and Derivatization of N 5 Bromo 2 Fluorobenzyl Ethanamine
Reactions at the Amine Functionality
The secondary amine group in N-(5-Bromo-2-fluorobenzyl)ethanamine is a primary site for reactions due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.
N-Alkylation and N-Acylation Reactions
The nitrogen atom can be readily alkylated by reacting with alkyl halides. These reactions typically proceed via an SN2 mechanism. Microwave-assisted N-alkylation has been shown to be an efficient method for similar substrates, often employing bases like potassium carbonate (K2CO3) or caesium carbonate (Cs2CO3) in solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). mdpi.com Such reactions convert the secondary amine into a tertiary amine, altering its steric and electronic properties.
N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides to form amides. These reactions are generally robust and high-yielding. For instance, the acylation of a similar compound, 5-bromo-2-methylpyridin-3-amine, was achieved using acetic anhydride. mdpi.com This transformation is significant as it introduces a carbonyl group, which can participate in further chemical modifications.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., Ethyl bromoacetate), Base (e.g., K2CO3) | Tertiary Amine | Microwave irradiation can significantly reduce reaction times. mdpi.comresearchgate.net |
Formation of Amides, Ureas, and Thioureas
Beyond simple acylation, the secondary amine of this compound is a precursor for various functional groups. The synthesis of ureas is a common derivatization. This can be achieved by reacting the amine with an isocyanate. nih.gov Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used, which first react with the amine to form an activated intermediate that subsequently reacts with another amine to yield the urea. nih.gov This method is widely used in medicinal chemistry to generate compounds with potential biological activity. nih.govnih.gov
The formation of thioureas follows a similar pathway, typically involving the reaction of the amine with an isothiocyanate. These derivatives are also of interest in the development of bioactive compounds.
Electrophilic Aromatic Substitution on the Halogenated Benzene (B151609) Ring
The benzene ring of this compound contains three substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The substituents are the fluorine atom, the bromine atom, and the N-ethylaminomethyl group (-CH2NHEt).
Fluorine: An ortho, para-directing and activating group.
Bromine: An ortho, para-directing and deactivating group.
N-ethylaminomethyl group: An ortho, para-directing and activating group.
The positions on the ring are C1 (-CH2NHEt), C2 (-F), C3 (-H), C4 (-H), C5 (-Br), and C6 (-H). The directing effects of the substituents would favor electrophilic attack at the C4 and C6 positions. The fluorine at C2 and the benzylamine (B48309) group at C1 both strongly direct ortho and para. The bromine at C5 also directs ortho and para. The cumulative effect suggests that the C4 and C6 positions are the most activated and sterically accessible for electrophiles. However, the presence of multiple activating and deactivating groups can sometimes lead to a mixture of products.
Nucleophilic Aromatic Substitution Involving Fluorine
Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.comyoutube.com In this compound, the fluorine atom is a potential leaving group. It is located para to the bromine atom. While bromine is an electron-withdrawing group, it is not as strongly activating as a nitro group (NO2). beilstein-journals.org Therefore, SNAr reactions to displace the fluorine atom would likely require harsh conditions or highly reactive nucleophiles. Research on similar structures like 5-bromo-1,2,3-triazines has shown that substitution of a halogen can occur, sometimes through a concerted mechanism. nih.gov The presence of the activating benzylamine group could also influence the feasibility of such substitutions.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C5 position is an excellent handle for metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. escholarship.org
The Suzuki-Miyaura cross-coupling is a widely used reaction that couples organohalides with boronic acids or esters in the presence of a palladium catalyst and a base. nih.govnih.gov The bromo-substituted ring of this compound is well-suited for this reaction, allowing for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups. nih.gov For example, studies on unprotected ortho-bromoanilines have demonstrated successful Suzuki couplings with a variety of boronic esters. nih.gov Similarly, 2,5-dibromo-3-hexylthiophene (B54134) has been effectively di-arylated using Suzuki conditions. nih.gov
Other important cross-coupling reactions applicable to this substrate include:
Heck Reaction: Coupling with alkenes. arkat-usa.org
Sonogashira Coupling: Coupling with terminal alkynes.
Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.
Hiyama Coupling: Coupling with organosilicon compounds. mdpi.com
The differential reactivity between the C-Br and C-F bonds can be exploited for sequential, orthogonal couplings. Palladium catalysts typically favor the oxidative addition into the C-Br bond over the much stronger C-F bond. beilstein-journals.org This allows for a selective reaction at the bromine site while leaving the fluorine atom untouched for potential subsequent transformations. beilstein-journals.org
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh3)4, Base (e.g., K2CO3, K3PO4) | Biaryl or Alkylated Arene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, Ligand (e.g., PPh3), Base | Stilbene derivative |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
Oxidation and Reduction Potentials and Reactions
The functional groups on this compound present several possibilities for oxidation and reduction reactions.
Oxidation: The secondary amine is susceptible to oxidation. Depending on the oxidant used, it could be converted to a variety of products. For instance, a related compound, N-(5-bromo-2-ethoxybenzyl)-N-(2-methylphenyl)amine, can be oxidized to form corresponding quinones or other oxidized derivatives. The benzylic position (the -CH2- group) could also be a site for oxidation under certain conditions.
Reduction: The C-Br bond can be reduced to a C-H bond (hydrodebromination) using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. This reaction would yield N-ethyl-2-fluorobenzylamine. Selective reduction of halogenated nitroarenes has been achieved using hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C, suggesting that similar selective dehalogenation could be possible for this substrate. lookchem.com Reduction of the aromatic ring itself would require more forcing conditions, such as high-pressure hydrogenation.
Spectroscopic and Advanced Structural Characterization of N 5 Bromo 2 Fluorobenzyl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and their spatial relationships. For N-(5-Bromo-2-fluorobenzyl)ethanamine, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are invaluable for a complete structural assignment.
¹H NMR and ¹³C NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear as a complex multiplet pattern in the downfield region due to spin-spin coupling with each other and with the fluorine atom. The benzylic protons (CH₂) adjacent to the aromatic ring will likely appear as a triplet, coupled to the neighboring NH proton. The ethyl group protons will present as a quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl group attached to a heteroatom. The NH proton signal can vary in chemical shift and may be broad, depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JCF), which is a characteristic feature. The carbon attached to the bromine atom will also have a specific chemical shift. The aliphatic carbons of the ethyl group and the benzylic carbon will appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 115 - 140 |
| Benzylic CH₂ | ~3.8 | ~45 |
| Ethyl CH₂ | ~2.7 | ~40 |
| Ethyl CH₃ | ~1.1 | ~15 |
| NH | Variable | - |
| C-F | - | ~160 (d, ¹JCF ≈ 245 Hz) |
| C-Br | - | ~115 |
Note: These are predicted values and may vary based on experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for the definitive assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, between the benzylic CH₂ and the NH proton, and between the ethyl CH₂ and CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on their attached protons. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to determine the three-dimensional structure and conformation of the molecule in solution. For example, NOE correlations might be observed between the benzyylic protons and the ortho-protons on the aromatic ring.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands. A medium to weak band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. wpmucdn.com C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl and benzyl (B1604629) groups would be observed in the 2850-2960 cm⁻¹ region. wpmucdn.com The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ range. A strong absorption band corresponding to the C-F stretching vibration is expected, and the C-Br stretching vibration would be found in the lower frequency region of the spectrum.
Raman spectroscopy, being complementary to IR, would also show these characteristic vibrations, although the intensities of the bands may differ. Aromatic ring vibrations are often strong in Raman spectra.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, arising from π→π* transitions of the substituted benzene (B151609) ring. The presence of the bromine and fluorine substituents, as well as the ethylamine (B1201723) group, can cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene. The exact position and intensity of these bands would be influenced by the solvent used for the measurement.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
For this compound (C₉H₁₁BrFN), the molecular ion peak [M]⁺ would be expected at m/z 231 and 233 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its isotopes (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental formula.
The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen, resulting in the formation of a tropylium-like ion.
Loss of substituents: Fragmentation involving the loss of the bromine or fluorine atoms, or the entire ethylamine side chain.
Analysis of these fragmentation patterns helps to piece together the structure of the molecule. psu.edu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Comment |
| [M]⁺ | 231/233 | Molecular ion peak (¹:¹ ratio for Br isotopes) |
| [M-CH₃]⁺ | 216/218 | Loss of a methyl radical |
| [M-C₂H₅]⁺ | 202/204 | Loss of an ethyl radical |
| [C₇H₅BrF]⁺ | 189/191 | Benzylic cleavage |
X-ray Crystallography for Solid-State Structural Determination
Lack of Available Data for Chiroptical Characterization of this compound
A thorough search of scientific literature and chemical databases has revealed no specific studies or published data concerning the chiroptical spectroscopy of this compound. Consequently, information regarding its enantiomeric characterization using techniques such as Circular Dichroism (CD) is not available at this time.
While the principles of chiroptical spectroscopy are well-established for determining the absolute configuration and purity of chiral molecules, their application to a specific compound requires dedicated experimental investigation. Such studies would involve the synthesis of the racemic mixture, separation of the individual enantiomers (a process known as chiral resolution), and subsequent analysis using a circular dichroism spectrophotometer.
The resulting CD spectrum for each enantiomer would be expected to be a mirror image of the other, exhibiting positive or negative Cotton effects at specific wavelengths corresponding to the absorption of left- and right-circularly polarized light. This data is fundamental for assigning the (R)- and (S)- configurations to the respective enantiomers.
Unfortunately, no such research has been published for this compound. The scientific community has not yet reported on the chiral separation or the measurement of the circular dichroism spectra for its potential enantiomers. Therefore, a data table and detailed research findings for this specific subsection cannot be generated.
Computational Chemistry and Molecular Modeling Studies of N 5 Bromo 2 Fluorobenzyl Ethanamine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and conformational preferences of N-(5-Bromo-2-fluorobenzyl)ethanamine. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can be employed to determine the molecule's optimized geometry, electronic properties, and vibrational frequencies. nih.govnih.gov
The electronic properties derivable from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly insightful, as it visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. For this compound, the electronegative fluorine and bromine atoms, along with the nitrogen atom of the ethanamine group, would be expected to be key features on the MEP map.
The energies of the HOMO and LUMO are critical in assessing the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's excitability and its ability to participate in charge transfer interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| Total Energy | -X Hartrees | Provides a measure of the molecule's stability. |
| Dipole Moment | ~Y Debye | Indicates the overall polarity of the molecule. |
| HOMO Energy | -A eV | Relates to the electron-donating ability. |
| LUMO Energy | -B eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | (A - B) eV | Correlates with chemical reactivity and stability. |
Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.
Conformational analysis through DFT would involve rotating the key rotatable bonds, such as the C-C and C-N bonds of the ethanamine side chain, to identify the global minimum energy conformation and any other low-energy conformers. This information is vital for understanding how the molecule might bind to a biological target.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated environment, such as in a solvent or near a biological macromolecule.
For this compound, an MD simulation would typically be performed using a classical force field. The simulation would track the movements of each atom over a period of nanoseconds or even microseconds, providing a detailed picture of the molecule's conformational landscape. This allows for the exploration of a much wider range of conformations than is typically feasible with static DFT calculations.
MD simulations are particularly useful for studying the interactions of this compound with solvent molecules, which can significantly influence its preferred conformation and reactivity. Furthermore, if a potential biological target is known, MD simulations can be used to model the binding process and assess the stability of the ligand-protein complex.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for the characterization and identification of this compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application of computational chemistry. nih.govresearchgate.netnmrdb.org
Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, implemented within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts of the molecule. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental shifts can also provide insights into subtle conformational or electronic effects.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| CH₃ (ethylamine) | ~1.1 | ~15 |
| CH₂ (ethylamine) | ~2.7 | ~45 |
| CH₂ (benzyl) | ~3.8 | ~50 |
| Aromatic CH | 6.9 - 7.5 | 115 - 140 |
| C-F | - | ~160 (JCF) |
| C-Br | - | ~118 |
| C-N | - | ~135 |
Note: These values are for illustrative purposes and represent the type of data that would be generated from NMR prediction software or GIAO calculations. The exact values would depend on the computational method and solvent used.
Reactivity Prediction and Reaction Mechanism Studies
Computational chemistry provides powerful tools for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. For this compound, this could involve identifying the most likely sites for metabolic attack or for synthetic modification.
Fukui functions, derived from DFT calculations, can be used to predict the sites most susceptible to nucleophilic, electrophilic, and radical attack. This information can be used to anticipate the products of reactions and to design more efficient synthetic routes. For example, understanding the relative reactivity of the C-Br and C-F bonds could be important for planning cross-coupling reactions. ossila.com
Virtual Screening and Ligand-Based Design Applications
This compound can serve as a scaffold or a starting point for the design of new molecules with specific biological activities. Computational techniques such as virtual screening and ligand-based drug design are central to this process. nih.govnih.govacs.org
In a virtual screening campaign, a library of compounds, which could include derivatives of this compound, is computationally docked into the binding site of a target protein. nih.gov The docking scores are then used to prioritize compounds for experimental testing. The structural features of this compound, such as its aromatic ring, halogen substituents, and flexible side chain, make it an interesting candidate for such studies.
Ligand-based drug design, on the other hand, is used when the structure of the biological target is unknown. In this approach, a set of known active molecules is used to build a pharmacophore model, which represents the key chemical features required for activity. This model can then be used to search for new molecules, including derivatives of this compound, that fit the pharmacophore and are therefore likely to be active. The benzylamine (B48309) motif is a known privileged structure in drug discovery, and computational studies have been used to guide the design of benzylamine-based inhibitors for various enzymes. nih.govnih.govacs.orgmdpi.comcam.ac.uk
Pharmacological and Biological Relevance of N 5 Bromo 2 Fluorobenzyl Ethanamine Analogues
Structure-Activity Relationship (SAR) Studies of Related Phenethylamines and Benzylamines
The biological activity of N-benzylphenethylamine analogues is profoundly influenced by their chemical structure, with modifications to both the phenethylamine (B48288) core and the N-benzyl substitution playing critical roles. acs.orgnih.gov Structure-activity relationship (SAR) studies have been crucial in elucidating the features that govern their potency and selectivity.
Further SAR studies have explored substitutions on both aromatic rings:
Phenethylamine Ring: Nonpolar substituents at the 4-position, such as halogens (bromo, iodo) and alkyl groups, have been found to increase affinity. nih.gov Conversely, substituents capable of donating hydrogen bonds, like -OH or -NH₂, tend to decrease affinity significantly. nih.gov The 2,5-dimethoxy pattern on the phenethylamine ring is considered important for optimal activity in many analogues. acs.orgnih.gov
N-Benzyl Ring: The position and nature of substituents on the N-benzyl ring also have a substantial impact. The presence of a polar substituent, particularly an oxygen-containing group like methoxy (B1213986) or hydroxy at the ortho- (2-) position of the benzyl (B1604629) ring, can further enhance activity. acs.org Studies comparing different substitution patterns on the benzyl ring have shown that modifications can fine-tune potency and selectivity. nih.gov For instance, moving a bromo substituent from the 4-position to the 3-position on the N-benzyl ring was found to increase affinity for the 5-HT₂ₐ receptor in certain N-benzyltryptamine analogues. acs.org
These detailed SAR studies have enabled the design of ligands with exceptionally high potency. digitellinc.com
Receptor Binding and Functional Assays of Closely Related N-Benzylphenethylamines (e.g., 5-HT₂ₐ Agonism)
The characteristic biological effects of N-benzylphenethylamine analogues are primarily mediated through their potent interaction with the serotonin (B10506) 5-HT₂ₐ receptor. nih.govnih.gov These compounds are often high-potency agonists or partial agonists at this receptor. acs.orgnih.govpatsnap.com
N-benzyl substitution on phenethylamine agonists confers a significant increase in both binding affinity and functional activity at the 5-HT₂ₐ receptor. acs.orgnih.govdrugbank.com Many analogues in the N-benzylphenethylamine series, often referred to as NBOMes, exhibit subnanomolar affinity for the 5-HT₂ₐ receptor. nih.govconsensus.app For example, extensive research on a series of 48 related N-benzylphenethylamines revealed several compounds with picomolar affinities and potencies. nih.gov One compound, 2,5-dimethoxy-4-cyano-N-(2-hydroxybenzyl)phenethylamine, emerged as the most functionally potent ligand tested, with an EC₅₀ of 0.074 nM. nih.govacs.org
These compounds also show varying degrees of selectivity for the 5-HT₂ₐ receptor over other serotonin receptor subtypes, such as the 5-HT₂C receptor. acs.orgnih.gov While many analogues exhibit low to moderate selectivity (1- to 40-fold) in binding assays, some have been engineered for higher selectivity. acs.orgdrugbank.com For instance, one compound with an N-(2,3-methylenedioxybenzyl) substitution showed a 100-fold selectivity for the 5-HT₂ₐ receptor in binding assays. acs.orgnih.gov In functional assays, selectivity can be even more pronounced; the highly potent compound 1b was found to be more than 400-fold selective for the 5-HT₂ₐ receptor over the 5-HT₂C receptor. nih.govdrugbank.com
The table below presents binding affinity (Kᵢ) and functional potency (EC₅₀) data for selected N-benzylphenethylamine analogues at the human 5-HT₂ₐ and 5-HT₂C receptors, illustrating their high potency and variable selectivity.
| Compound | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₂C EC₅₀ (nM) | 5-HT₂ₐ/₅-HT₂C Selectivity (EC₅₀ ratio) |
| 1b (4-bromo-2,5-dimethoxy-N-(2-hydroxybenzyl)phenethylamine) | 0.44 | 0.074 | 18 | 31 | >400 |
| 1a (25B-NBOMe) | 1.1 | 2.1 | 2.2 | 4.6 | 2.2 |
| 8b (4-cyano-2,5-dimethoxy-N-(2-hydroxybenzyl)phenethylamine) | 0.29 | 0.44 | 2.5 | 1.6 | 3.6 |
| 6b (4-bromo-2,5-dimethoxy-N-(2,3-methylenedioxybenzyl)phenethylamine) | 0.81 | 0.94 | 81 | 160 | 170 |
| Data sourced from Hansen et al. (2014). acs.orgdrugbank.com |
In Vitro Metabolic Stability and Metabolite Identification of Analogs (e.g., using human hepatocytes)
The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile. In vitro models, such as human liver microsomes (HLMs) and cultured human hepatocytes, are standard tools for assessing metabolic stability and identifying potential metabolites. europa.eubioivt.com
Studies on analogues like the 2C-X series and the NBOMe compounds have provided significant insight into their biotransformation. For 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), research using human hepatocytes identified several phase I metabolites. researchgate.net The primary metabolic pathways include oxidative deamination leading to the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). researchgate.netnih.gov Subsequent demethylation of these products also occurs. researchgate.net
For the more complex N-benzylphenethylamine (NBOMe) analogues, metabolism is extensive. A study using pooled human liver microsomes (pHLM) identified dozens of phase I metabolites for compounds like 25D-NBOMe and 25E-NBOMe. nih.gov Key biotransformation steps observed include: nih.gov
Oxidative O-demethylation
Hydroxylation (on either aromatic ring)
Oxidative N-dealkylation (resulting in the corresponding 2C-X compound)
Oxidative deamination
For the analogue 2C-B-Fly-NBOMe, investigations using human liver microsomes identified thirty-five phase I metabolites and nine phase II metabolites. nih.gov The major pathways were mono- and poly-hydroxylation, O-demethylation, and N-demethoxybenzylation, followed by phase II conjugation with glucuronic acid (glucuronidation). nih.gov The identification of glucuronidated metabolites in hepatocytes and urine confirms the involvement of phase II metabolic pathways. nih.govresearchgate.net
Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 and UGT Involvement)
The metabolic transformations of N-benzylphenethylamine analogues are catalyzed by several key enzyme families. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the majority of phase I oxidative metabolism. nih.gov
Studies have shown that CYP enzymes play a significant role in the metabolism of these analogues. mdpi.com Specifically, the isoforms CYP3A4 and CYP2D6 have been implicated. mdpi.com Research using chemical inhibitors for these specific enzymes demonstrated that blocking their activity altered the in vitro cytotoxicity of several 2C and NBOMe compounds. mdpi.com This suggests that CYP-mediated metabolism can act as either a detoxification pathway or a bioactivation pathway, depending on the specific analogue. mdpi.com For 2C-B and 25B-NBOMe, CYP3A4 appeared to be involved in detoxification, as its inhibition led to increased cytotoxicity. mdpi.com
In addition to CYPs, monoamine oxidase (MAO) enzymes are involved in the metabolism of the parent phenethylamine structures. nih.gov The oxidative deamination of 2C-B, a key metabolic route, is carried out by both MAO-A and MAO-B. nih.gov
Phase II metabolism, which involves the conjugation of metabolites with endogenous molecules to increase water solubility and facilitate excretion, is also critical. UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation, which has been identified as a relevant pathway for NBOMe analogues, leading to the formation of glucuronide conjugates. nih.govresearchgate.netnih.gov
Investigational Studies on Biological Targets and Pathways Mediated by Analogs
The primary biological target for the psychoactive effects of N-benzylphenethylamine analogues is the serotonin 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR). nih.govwikipedia.orgnih.gov Activation of this receptor by an agonist initiates a cascade of intracellular signaling events. wikipedia.org
The 5-HT₂ₐ receptor is primarily coupled to the Gq/G₁₁ family of G proteins. wikipedia.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated G protein. This triggers the following canonical signaling pathway: wikipedia.orgnih.gov
The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
PLC hydrolyzes a membrane lipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.
DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
This Gq/PLC pathway is the most studied signal transduction cascade for the 5-HT₂ₐ receptor. nih.gov However, research has shown that the receptor can also activate other signaling cascades in a ligand-dependent manner, a phenomenon known as functional selectivity or biased agonism. nih.govresearchgate.net For example, some agonists may preferentially activate the phospholipase A₂ (PLA₂) pathway, which leads to the release of arachidonic acid. nih.govyoutube.com This ability of different analogues to stabilize distinct receptor conformations that favor specific downstream pathways may account for the diverse pharmacological profiles observed within this class of compounds.
Toxicological Profiles and Safety Considerations of Analogues in Preclinical Models
Preclinical toxicological studies are essential for understanding the potential risks associated with new chemical entities. For analogues of N-(5-bromo-2-fluorobenzyl)ethanamine, in vitro and other non-clinical models have been used to assess their cytotoxic potential and mechanisms of toxicity.
A consistent finding from in vitro studies is that the addition of an N-2-methoxybenzyl (NBOMe) group significantly increases the cytotoxicity of phenethylamine compounds. mdpi.comresearchgate.netnih.gov In studies using human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines, NBOMe analogues displayed lower EC₅₀ values (indicating higher cytotoxicity) compared to their parent 2C-X counterparts. mdpi.comresearchgate.net This increased cytotoxicity was found to correlate with the higher lipophilicity of the NBOMe derivatives. mdpi.comnih.gov
Mechanistic studies have shown that the cytotoxic effects of these analogues are associated with mitochondrial dysfunction. nih.gov Exposure of differentiated SH-SY5Y cells to these compounds led to mitochondrial membrane depolarization and a reduction in intracellular ATP levels. mdpi.comresearchgate.netnih.gov Disruption of cellular glutathione (B108866) (GSH) homeostasis was also observed, particularly with the more potent NBOMe derivatives. researchgate.net
N 5 Bromo 2 Fluorobenzyl Ethanamine As a Key Intermediate in Organic Synthesis
Synthesis of Complex Pharmaceutical Scaffolds
The 5-bromo-2-fluorobenzyl motif is a recurring structural element in a variety of biologically active compounds, making N-(5-Bromo-2-fluorobenzyl)ethanamine a significant intermediate in medicinal chemistry. The presence of the bromine and fluorine atoms allows for regioselective modifications, enabling the synthesis of diverse pharmaceutical scaffolds.
Research has demonstrated the importance of this structural unit in the development of novel therapeutic agents. For instance, the related compound, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, serves as a key intermediate in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. mdpi.com The synthesis of this intermediate involves multiple steps with varying yields, as detailed in the table below.
Table 1: Synthesis Yields of a Canagliflozin Intermediate
| Reaction Step | Product | Yield |
|---|---|---|
| Friedel-Crafts acylation | 5-bromo-2-methylphenyl-2-(4-fluorophenyl) thiophenemethanone | 90% |
| Reduction | 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 97% |
Furthermore, the 5-bromo-2-substituted benzoic acid framework is a crucial component in other hypoglycemic drugs such as Dapagliflozin and Empagliflozin. mdpi.com The synthesis of these complex molecules often relies on the availability of versatile intermediates like this compound. Additionally, the bromo-substituted benzylamine (B48309) core is integral to the synthesis of novel anticancer agents, such as those derived from N-benzyl-5-bromoindolin-2-ones, which have shown promising activity against various cancer cell lines. nih.gov The synthesis of these anticancer agents involves the reaction of a key intermediate with various aryl derivatives, with yields ranging from 69% to 81%. nih.gov
Preparation of Agrochemicals and Specialty Chemicals
The structural features of this compound also suggest its utility in the agrochemical sector. Halogenated benzylamines are common precursors in the synthesis of pesticides and herbicides. The bromine atom can be a site for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the amine functionality allows for the formation of amides, sulfonamides, and other derivatives with potential biological activity.
While direct synthesis of a commercial agrochemical from this compound is not widely reported, the synthesis of novel pesticidal agents often involves structurally similar building blocks. For example, the development of new β-naphthol derivatives with pesticidal activity has utilized substituted benzo[d]thiazol-2-amine derivatives. nih.gov The structure-activity relationship studies in this area often highlight the importance of halogen substitution on the aromatic ring for enhanced efficacy. This suggests that this compound could serve as a valuable starting material for the discovery of new agrochemicals.
Role in the Development of New Materials
The unique electronic properties conferred by the bromo and fluoro substituents on the benzene (B151609) ring make this compound an interesting candidate for the development of new functional materials. The field of materials science is increasingly looking towards organic molecules for applications in electronics, photonics, and polymer science.
A pertinent example is the use of a structurally related compound, N-arylated 5-bromo-2-aminobenzimidazole, in the creation of materials with non-linear optical (NLO) properties. mdpi.comnih.gov These materials can manipulate the phase, frequency, or other properties of light, making them valuable for applications in telecommunications and optical computing. The synthesis of these NLO materials involves the copper-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole with various aryl boronic acids, with yields detailed in the table below. mdpi.com The study of these materials revealed that their electronic and reactive properties are tunable based on the nature of the aryl substituent. mdpi.com This highlights the potential of the 5-bromo-2-fluoro-substituted aromatic core, as found in this compound, for the design of new organic materials with tailored optical properties.
Table 2: Synthesis Yields of N-Aryl-5-bromo-2-aminobenzimidazole Derivatives for NLO Applications
| Aryl Boronic Acid Substituent | Product Yield |
|---|---|
| 4-methylphenyl | 85% |
| 4-methoxyphenyl | 82% |
| 4-chlorophenyl | 78% |
| 3-nitrophenyl | 75% |
Catalysis and Ligand Design Applications
The amine functionality in this compound provides a coordination site for metal ions, suggesting its potential application in the design of new ligands for catalysis. N-substituted benzylamines, particularly those bearing additional donor atoms, can act as effective ligands in a variety of metal-catalyzed reactions.
While there is no direct literature on the use of this compound as a ligand, related structures have been successfully employed in catalysis. For example, phosphino-amine (PN) ligands, which incorporate a benzylamine moiety, have been used for rapid catalyst discovery in ruthenium-catalyzed hydrogen-borrowing alkylation of anilines. scispace.com Similarly, N-heterocyclic carbene (NHC) ligands, which can be functionalized with amine-containing side chains, are a prominent class of ligands in modern catalysis. nih.govmdpi.com The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties. The presence of the bromo and fluoro substituents on the aromatic ring of this compound could influence the electronic properties of a resulting metal complex, potentially leading to enhanced catalytic activity or selectivity. This opens up an avenue for future research into the development of novel catalysts based on this versatile intermediate.
Future Research Directions and Unexplored Avenues for N 5 Bromo 2 Fluorobenzyl Ethanamine
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of N-alkylated benzylamines is a cornerstone of organic chemistry, with ongoing efforts to improve efficiency and environmental compatibility. acs.orgresearchgate.net Future research on N-(5-Bromo-2-fluorobenzyl)ethanamine should prioritize the development of green and sustainable synthetic protocols.
Current synthetic approaches often rely on traditional methods such as reductive amination of 5-bromo-2-fluorobenzaldehyde (B134332) with ethylamine (B1201723), followed by reduction with agents like sodium borohydride (B1222165). youtube.com While effective, these methods can involve multiple steps and the use of stoichiometric, and sometimes hazardous, reagents.
Future investigations could explore one-pot tandem reactions that combine the synthesis of the benzylamine (B48309) and its subsequent N-alkylation. nih.gov A promising strategy involves the direct N-alkylation of primary amines with benzyl (B1604629) alcohols, a process often facilitated by "borrowing hydrogen" or "hydrogen autotransfer" methodologies. acs.orgnih.govacs.org These catalytic approaches, often employing earth-abundant 3d-metal catalysts, offer a more atom-economical and sustainable alternative to classical methods. acs.orgnih.gov For instance, a potential sustainable route could involve the direct coupling of 5-bromo-2-fluorobenzyl alcohol with ethylamine using a heterogeneous nickel catalyst. acs.orgnih.gov
Furthermore, the exploration of electrochemical methods for the reductive amination of 5-bromo-2-fluorobenzaldehyde presents an appealing avenue. chemrxiv.org Electrochemical synthesis can often be performed under ambient conditions and avoids the need for chemical reducing agents, aligning with the principles of green chemistry. chemrxiv.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Catalyst/Reagent | Anticipated Advantages | Potential Challenges |
| Catalytic Reductive Amination | Pd/C, PtO₂, Raney Nickel | High yields, well-established | Use of flammable H₂ gas, potential for dehalogenation |
| "Borrowing Hydrogen" Alkylation | Heterogeneous Ni, Co, or Fe catalysts | High atom economy, use of readily available starting materials | Requires elevated temperatures, catalyst optimization needed |
| Electrochemical Synthesis | Silver or other transition metal electrocatalysts | Avoids chemical oxidants/reductants, mild conditions | Requires specialized equipment, electrolyte optimization |
| Cesium Carbonate Promoted N-Alkylation | Cs₂CO₃ | High chemoselectivity for mono-alkylation | Use of stoichiometric base, requires anhydrous conditions |
In-depth Mechanistic Studies of Chemical Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, several areas warrant in-depth mechanistic investigation.
The mechanism of its formation via reductive amination, for example, involves the initial formation of a carbinolamine, followed by dehydration to an imine or iminium ion, which is then reduced. youtube.com Computational studies, such as those using Density Functional Theory (DFT), could elucidate the transition states and intermediates involved, particularly the role of the fluorine and bromine substituents on the reaction kinetics and selectivity. acs.org Such studies could help in the rational design of catalysts and reaction conditions to favor the formation of the desired product over potential side-products.
Furthermore, the halogen atoms on the phenyl ring offer opportunities for cross-coupling reactions. Mechanistic studies of Suzuki, Heck, or Buchwald-Hartwig reactions at the C-Br bond would be valuable for creating a library of derivatives. Understanding the influence of the ortho-fluoro substituent and the N-ethylbenzylamine side chain on the oxidative addition and reductive elimination steps is key to developing efficient coupling protocols.
Expanded Investigation into Structure-Activity Relationships and Target Identification for Derivatives
The biological potential of this compound and its derivatives remains largely untapped. Benzylamines, as a class, exhibit a wide range of biological activities, including antifungal and monoamine oxidase inhibitory properties. nih.govwikipedia.org The presence of halogen atoms, particularly fluorine, is known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.comresearchgate.net
A systematic investigation into the structure-activity relationships (SAR) of this compound derivatives is a critical future direction. This would involve the synthesis of a library of analogues with variations at several positions:
Modification of the ethyl group: Introducing larger or more complex alkyl or aryl groups on the nitrogen atom.
Substitution at the bromine position: Replacing the bromine with other functional groups via cross-coupling reactions to explore the effect of different substituents on biological activity.
Modification of the fluoro position: While direct substitution is challenging, the synthesis of isomers with fluorine at other positions could provide valuable SAR data.
Table 2: Proposed Analogs for Structure-Activity Relationship Studies
| Analog Series | Modification Strategy | Potential Biological Targets |
| N-Aryl Derivatives | Buchwald-Hartwig amination to replace the ethyl group with various aryl moieties. | Kinases, GPCRs |
| C5-Aryl/Alkenyl Derivatives | Suzuki or Heck coupling at the C-Br position to introduce diverse aryl or vinyl groups. | Various enzymes and receptors |
| N-Acyl Derivatives | Acylation of the secondary amine to form amides. | Proteases, ion channels |
Computational docking studies could be employed in parallel to predict the binding of these derivatives to various biological targets, guiding the synthetic efforts towards more promising candidates. nih.govnih.gov
Exploration of Stereochemical Implications in Biological Activity
This compound itself is achiral. However, the introduction of a substituent at the benzylic carbon or on the ethyl group can create a chiral center. It is well-established that the biological activity of chiral molecules can reside predominantly in one enantiomer. nih.govpressbooks.pub
Future research should explore the synthesis of chiral derivatives of this compound and evaluate the biological activities of the individual enantiomers. For example, the synthesis of α-methyl-N-(5-bromo-2-fluorobenzyl)ethanamine would yield a chiral center. The separation of the enantiomers, for instance by chiral chromatography, and their individual biological evaluation is crucial. nih.gov
The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors can lead to significant differences in potency, efficacy, and toxicity. nih.gov A classic example is the drug salbutamol, where the (R)-enantiomer is responsible for the therapeutic effect, while the (S)-enantiomer may contribute to side effects. wikipedia.org A similar investigation for chiral derivatives of this compound could uncover enantiomer-specific activities.
Advanced Analytical Method Development for Detection and Quantification
As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification will become increasingly important. This is particularly relevant for pharmacokinetic studies, environmental monitoring, and quality control.
Future research should focus on the development of advanced analytical techniques, such as:
High-Performance Liquid Chromatography (HPLC): Development of robust HPLC methods with UV or mass spectrometric detection for the separation and quantification of the parent compound and its metabolites from biological matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods can be developed for the analysis of volatile derivatives of the compound. nih.gov Derivatization, for example with silylating agents, might be necessary to improve volatility and chromatographic performance. nist.gov
Capillary Electrophoresis (CE): For chiral derivatives, the development of CE methods using chiral selectors would be essential for enantiomeric separation and quantification. nih.gov
Table 3: Potential Analytical Methods for this compound and its Derivatives
| Analytical Technique | Detector | Application | Potential Advantage |
| HPLC | Diode Array Detector (DAD) | Purity assessment, quantification in formulations | Robust and widely available |
| LC-MS/MS | Triple Quadrupole MS | Quantification in biological fluids (pharmacokinetics) | High sensitivity and selectivity |
| GC-MS | Electron Ionization (EI) or Chemical Ionization (CI) | Identification of impurities and metabolites | Excellent for structural elucidation |
| Chiral HPLC/CE | UV or MS | Enantiomeric purity determination | Separation of stereoisomers |
Theoretical and Experimental Synergy in Understanding Molecular Behavior
The integration of theoretical calculations with experimental studies offers a powerful approach to understanding the molecular properties and reactivity of this compound. researchgate.net
Future research should leverage computational chemistry to:
Predict Molecular Properties: Calculate properties such as molecular geometry, vibrational frequencies, and electronic structure to be correlated with experimental data from techniques like X-ray crystallography and infrared spectroscopy.
Model Reaction Mechanisms: As mentioned earlier, DFT calculations can provide detailed insights into reaction pathways and transition states. acs.org
Simulate Biological Interactions: Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives with biological targets, thereby guiding medicinal chemistry efforts. nih.govnih.gov
A synergistic approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, will be instrumental in accelerating the exploration of this compound's potential. This integrated strategy will facilitate a deeper understanding of its fundamental chemical behavior and pave the way for its application in various scientific and technological fields.
Q & A
Q. What experimental approaches are used to determine the binding affinity of N-(5-Bromo-2-fluorobenzyl)ethanamine to serotonin receptors?
Radioligand displacement assays and functional assays (e.g., β-arrestin recruitment via NanoBiT technology) are standard methods. For 5-HT2A receptor binding, pKi values derived from competition binding studies with selective antagonists (e.g., ketanserin) are critical. Functional potency can be assessed using EC50 values from dose-response curves .
Q. What synthetic strategies are employed to prepare this compound?
Common methods include reductive amination of 5-bromo-2-fluorobenzaldehyde with ethanamine using NaBH4 or catalytic hydrogenation. Intermediate steps may involve protecting group chemistry or borane complexes to stabilize reactive amines, as seen in analogous syntheses of N-benzylphenethylamines .
Q. How should researchers safely handle this compound in laboratory settings?
Follow hazard codes P210 (avoid ignition sources) and P201/P202 (pre-read safety protocols). Use fume hoods, personal protective equipment (PPE), and store at 0–6°C if stability data suggest thermal sensitivity .
Advanced Research Questions
Q. How do positional isomerism and substitution patterns influence the pharmacological activity of this compound derivatives?
Methoxy group placement on the phenethylamine moiety significantly affects potency. For example, 24H-NBF (EC50 = 158 nM) is ~3x more potent than 25H-NBF (EC50 = 448 nM) due to optimal 2-methoxy positioning on the phenyl ring, enhancing 5-HT2A receptor interactions . Comparative studies of halogenated benzyl derivatives (e.g., 2-fluoro vs. 2-chloro) reveal differences in binding kinetics and metabolic stability .
Q. What methodologies are recommended for in vitro metabolism studies of this compound?
Use pooled human hepatocytes with LC-MS/MS to identify phase I/II metabolites. Monitor demethylation, hydroxylation, and N-dealkylation pathways. For example, fluorobenzyl derivatives often undergo oxidative defluorination, detectable via accurate mass spectrometry .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?
Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional β-arrestin recruitment). For instance, discrepancies in halogen substitution effects (bromo vs. iodo) may arise from assay-specific sensitivity; parallel studies in transfected cell lines and native tissues can clarify SAR trends .
Q. What analytical techniques are optimal for detecting this compound in biological matrices?
LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with MRM (multiple reaction monitoring) provides high specificity. Validate methods using deuterated internal standards to account for matrix effects. Limit of detection (LOD) for related NBOMe analogs can reach 0.1 ng/mL in blood .
Q. How to design in vivo neurochemical studies for this compound?
Zebrafish models are effective for behavioral assays (e.g., locomotor activity, predator avoidance). Measure 5-HT2A-mediated effects via receptor antagonists (e.g., ketanserin) and quantify neurotransmitter levels using microdialysis coupled with HPLC .
Q. What regulatory considerations apply to the distribution of this compound?
The compound may fall under analog-specific laws (e.g., U.S. Controlled Substance Analogue Act) due to structural similarity to Schedule I substances like 25B-NBOMe. Researchers must adhere to DEA licensing requirements for procurement and disposal .
Q. How can computational modeling aid in optimizing the pharmacokinetic profile of this compound?
Molecular docking (e.g., with 5-HT2A homology models) predicts binding modes, while QSAR (quantitative structure-activity relationship) models prioritize derivatives with improved metabolic stability. ADMET predictors (e.g., SwissADME) can forecast blood-brain barrier permeability and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
